Cas no 83-25-0 (1-Phenylpyrrolidine-2,5-dione)

1-Phenylpyrrolidine-2,5-dione structure
1-Phenylpyrrolidine-2,5-dione structure
Nombre del producto:1-Phenylpyrrolidine-2,5-dione
Número CAS:83-25-0
MF:C10H9NO2
Megavatios:175.183962583542
MDL:MFCD00022587
CID:721968
PubChem ID:87575445

1-Phenylpyrrolidine-2,5-dione Propiedades químicas y físicas

Nombre e identificación

    • 1-Phenylpyrrolidine-2,5-dione
    • N-Phenylsuccinimide
    • 2,5-Pyrrolidinedione,1-phenyl-
    • Succinanil
    • N-Phenylbutanimide
    • 1-Phenylsuccinimide
    • Succinimide, N-phenyl-
    • 1-Phenyl-2,5-pyrrolidinedione
    • 1-Phenyl-pyrrolidine-2,5-dione
    • 2,5-Pyrrolidinedione, 1-phenyl-
    • 37Y8E9UODY
    • NSC2359
    • ZTUKZULGOCFJET-UHFFFAOYSA-N
    • N-PHENYL SUCCINIMIDE
    • alpha-phenylsuccinimide
    • 1-phenylazolidine-2,5-dione
    • MLS001207320
    • Succinimide, N-phenyl- (8CI)
    • ZI
    • 1-Phenyl-2,5-pyrrolidinedione (ACI)
    • Succinimide, N-phenyl- (6CI, 7CI, 8CI)
    • NSC 2359
    • AI3-19391
    • SY053075
    • AKOS000278103
    • HMS1671J07
    • CS-0156126
    • P1359
    • SMR000505176
    • HMS2842N17
    • SCHEMBL370611
    • InChI=1/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H
    • UNII-37Y8E9UODY
    • SUCCINANIL [MI]
    • MFCD00022587
    • AS-59718
    • N-Phenylmaleimide (reacted form of)
    • NSC-2359
    • Q27256707
    • 83-25-0
    • D70370
    • CHEMBL579013
    • NCGC00245040-01
    • DTXSID60232108
    • STK972019
    • DB-056701
    • 1-Phenyl-2,5-pyrrolidinedione #
    • MDL: MFCD00022587
    • Renchi: 1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
    • Clave inchi: ZTUKZULGOCFJET-UHFFFAOYSA-N
    • Sonrisas: O=C1CCC(=O)N1C1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 175.063329g/mol
  • Carga superficial: 0
  • XLogP3: 0.1
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 175.063329g/mol
  • Masa isotópica única: 175.063329g/mol
  • Superficie del Polo topológico: 37.4Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 215
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

  • Color / forma: Uncertain
  • Denso: d420 1.356
  • Punto de fusión: 153.0 to 157.0 deg-C
  • Punto de ebullición: bp760 ~400°
  • Punto de inflamación: 203.6 °C
  • índice de refracción: 1.5840 (estimate)
  • PSA: 37.38000
  • Logp: 1.40500
  • Disolución: Uncertain.
  • Merck: 8867

1-Phenylpyrrolidine-2,5-dione Información de Seguridad

1-Phenylpyrrolidine-2,5-dione Datos Aduaneros

  • Código HS:2925190090
  • Datos Aduaneros:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Phenylpyrrolidine-2,5-dione PrecioMás >>

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BAI LING WEI Technology Co., Ltd.
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Apollo Scientific
OR923503-25g
N-Phenylsuccinimide
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£147.00 2025-02-21
Key Organics Ltd
AS-59718-1MG
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83-25-0 >97%
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£37.00 2025-02-09
Key Organics Ltd
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1-phenylpyrrolidine-2,5-dione
83-25-0 >97%
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£63.00 2025-02-09

1-Phenylpyrrolidine-2,5-dione Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid
Referencia
Catalytic transfer hydrogenation of unsaturated ketones and imides via ammonium formate
Pande, P. P.; et al, Synthetic Communications, 1998, 28(22), 4193-4200

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Copper ,  Graphene Solvents: Methanol ;  17 h, 40 °C
Referencia
Enhanced catalytic performance by copper nanoparticle-graphene based composite
Mondal, Paramita; et al, RSC Advances, 2013, 3(16), 5615-5623

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  5 min, rt; 7 d, rt
Referencia
Comparison of copper(II) acetate promoted N-arylation of 5,5-dimethylhydantoin and other imides with triarylbismuthanes and arylboronic acids
Hugel, Helmut M.; et al, Synlett, 2006, (14), 2290-2292

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Water ;  12 h, 80 °C; cooled
1.2 Solvents: Water ;  rt
Referencia
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; et al, Tetrahedron Letters, 2014, 55(15), 2523-2526

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phenylsilane ,  Water Catalysts: Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide Solvents: Toluene ;  24 h, 80 °C
Referencia
Reduction of Activated Alkenes by PIII/PV Redox Cycling Catalysis
Longwitz, Lars ; et al, Angewandte Chemie, 2020, 59(7), 2760-2763

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Copper(II) triflate Solvents: Ethanol ;  6 h, 40 °C
Referencia
N-arylation of amines, amides, amides and sulfonamides with arylboroxine catalyzed by simple copper salt/EtOH system
Zheng, Zhang-Guo; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Métodos de producción 7

Condiciones de reacción
Referencia
Product class 2: Triacylamines, imides (diacylamines), and related compounds
Luzzio, F. A., Science of Synthesis, 2005, 21, 259-324

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Referencia
Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones
Guo, Wusheng; et al, ChemSusChem, 2017, 10(9), 1969-1975

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cupric nitrate Solvents: Toluene ;  24 h, 70 °C
Referencia
Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts
Neerbye Berntsen, Linn; et al, Organic Letters, 2020, 22(7), 2687-2691

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Methanol ;  10 - 180 min, reflux
Referencia
A simple copper salt catalyzed N-arylation of amines, amides, imides, and sulfonamides with arylboronic acids
Lan, Jing-Bo; et al, Synlett, 2004, (6), 1095-1097

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  30 min, reflux
1.2 reflux
Referencia
Synthesis, characterization & antimicrobial screening of 1-(substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarbaldehydes
Rajput, A. P.; et al, Pharma Chemica, 2015, 7(8), 143-148

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ;  11 h, 80 °C
1.2 Reagents: Copper Solvents: Dimethylformamide ;  0.5 h, 150 °C
Referencia
Gold-catalyzed halogenation of aromatics by N-halosuccinimides
Mo, Fanyang; et al, Angewandte Chemie, 2010, 49(11), 2028-2032

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Polyethylene glycol ;  3 h, 120 °C
Referencia
Polyethylene Glycol as a Nonionic Liquid Solvent for the Synthesis of N-Alkyl and N-Arylimides
Liang, Jun; et al, Synthetic Communications, 2009, 39(16), 2822-2828

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Copper chloride Solvents: Dimethyl sulfoxide ;  1 h, 25 °C; 12 h, 25 °C
Referencia
Efficient copper-catalyzed N-arylation of NH-containing heterocycles and sulfonamides with arenediazonium tetrafluoroborates
Ouyang, Yu-Qing; et al, Synthetic Communications, 2017, 47(8), 771-778

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Solvents: Benzene ;  4 h, 140 °C
Referencia
Intermolecular Oxidative C-N Bond Formation under Metal-Free Conditions: Control of Chemoselectivity between Aryl sp2 and Benzylic sp3 C-H Bond Imidation
Kim, Hyun Jin; et al, Journal of the American Chemical Society, 2011, 133(41), 16382-16385

Métodos de producción 16

Condiciones de reacción
Referencia
A new method for the preparation of carboxylic anilides and N-substituted succinimides
Rahman, Azizur; et al, Chemische Berichte, 1953, 86, 945-7

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Pyridine ,  Cupric acetate
Referencia
Promotion of reaction of N-H bonds with triarylbismuth and cupric acetate
Chan, Dominic M. T., Tetrahedron Letters, 1996, 37(50), 9013-9016

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Copper Solvents: Water ;  6 min
Referencia
Active-copper-promoted expeditious N-arylations in aqueous media under microwave irradiation
Yadav, Lal Dhar S.; et al, Synthesis, 2006, (11), 1868-1872

Métodos de producción 19

Condiciones de reacción
Referencia
A new method for the preparation of carboxylic anilides and N-substituted succinimides
Rahman, Azizur; et al, Chemische Berichte, 1953, 86, 945-7

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  5 min, rt; 7 d, rt
Referencia
Comparison of copper(II) acetate promoted N-arylation of 5,5-dimethylhydantoin and other imides with triarylbismuthanes and arylboronic acids
Hugel, Helmut M.; et al, Synlett, 2006, (14), 2290-2292

Métodos de producción 21

Condiciones de reacción
1.1 30 min, 130 - 135 °C; 2 h, 135 °C → 150 °C
1.2 Reagents: Water ;  cooled
Referencia
A modified industrial procedure for large scale preparation of N-alkylimides and N-arylimides in improved yields
Adeppa, K.; et al, Proceedings of the National Academy of Sciences, 2010, 80(1), 30-36

Métodos de producción 22

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  1 h, rt
1.2 Reagents: Acetic anhydride Catalysts: Sodium acetate Solvents: Acetic anhydride ;  30 min, heated
2.1 Reagents: Triethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  30 min, 150 °C
Referencia
The non-metathetic role of Grubbs' carbene complexes: from hydrogen-free reduction of α,β-unsaturated alkenes to solid-supported sequential cross-metathesis/reduction
Poeylaut-Palena, Andres A.; et al, Chemical Communications (Cambridge, 2011, 47(5), 1565-1567

Métodos de producción 23

Condiciones de reacción
1.1 Solvents: Polyethylene glycol ;  190 min, 60 °C
2.1 Reagents: Magnesium Solvents: Ethanol ;  2 - 5 h, reflux
Referencia
PEG-600 mediated simple, efficient and eco-friendly synthesis of N-substituted imides and chemo selective C=C reduction
Kumar, Padam Praveen; et al, Green Chemistry Letters and Reviews, 2011, 4(4), 341-348

Métodos de producción 24

Condiciones de reacción
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 min, 140 °C
Referencia
Organic reactions in ionic liquids: Ionic liquid-promoted efficient synthesis of N-alkyl and N-arylimides
Le, Zhang-Gao; et al, Synthesis, 2004, (7), 995-998

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: 1H-Benzotriazole-1-carboxylic acid, ethyl ester, 3-oxide
Referencia
Synthesis of the succinimides by the 3-(ethoxycarbonyl)benzotriazole-1-oxide
Topuzyan, V. O.; et al, Hayastani Kimiakan Handes, 2002, 55(3), 90-94

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Copper sulfate
Referencia
Copper promoted coupling reaction. I. Phenylation of oxygen-hydrogen and nitrogen-hydrogen compounds with C6H5X by using copper catalyst itself as the acceptor of HX released
Yamamoto, Takakazu, Synthetic Communications, 1979, 9(3), 219-22

Métodos de producción 27

Condiciones de reacción
1.1 Catalysts: Zinc Solvents: Acetic acid ;  1 h, reflux; rt
Referencia
α-Chlorosuccinimides, a new source for maleimides and succinimides
Gaina, Constantin; et al, Revue Roumaine de Chimie, 2005, 50(7-8), 655-661

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Zinc Solvents: Toluene ;  rt → 40 °C; 48 h, 86 °C
Referencia
An Efficient One-Pot Synthesis of Bis Butenolides
Bayat, Mohammad; et al, Journal of Heterocyclic Chemistry, 2016, 53(5), 1661-1664

Métodos de producción 29

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  2 h, 60 °C
Referencia
Synthesis of cyclic imides from amic acids using thionyl chloride
Guenadil, Faouzi, Journal Marocain de Chimie Heterocyclique, 2020, 19(4), 48-50

Métodos de producción 30

Condiciones de reacción
Referencia
Acid azides: Part VII. Synthesis of N-arylimides from acid azides
Fahmy, A. F. M.; et al, Indian Journal of Chemistry, 1979, (4), 399-400

Métodos de producción 31

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referencia
A simple key for benzylic mono- and gem-dibromination of primary aromatic amine derivatives using molecular bromine
Kar, Anirban; et al, Synthesis, 2002, (2), 221-224

Métodos de producción 32

Condiciones de reacción
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ;  rt → reflux; 10 h, reflux
Referencia
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Métodos de producción 33

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
1.2 Solvents: Dichloromethane
Referencia
The synthesis and reactions of some N-acyl-N-aryliminium ions
Brunton, Shirley; et al, ARKIVOC [online computer file], 2000, 1(3), 292-303

Métodos de producción 34

Condiciones de reacción
1.1 Solvents: Dichloromethane
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Methanol ,  Tetrahydrofuran
1.3 Reagents: Potassium cyanide Solvents: Methanol ,  Dimethylformamide
Referencia
Ketenes in Soluble Polymer Bound Synthesis: Preparation of Succinamides and 4-Pyridones
Far, Adel Rafai; et al, Journal of Organic Chemistry, 1998, 63(24), 8636-8637

Métodos de producción 35

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Solvents: Benzene ;  3 h, 145 °C
Referencia
Metal-Free Intermolecular Oxidative C-N Bond Formation via Tandem C-H and N-H Bond Functionalization
Kantak, Abhishek A.; et al, Journal of the American Chemical Society, 2011, 133(49), 19960-19965

1-Phenylpyrrolidine-2,5-dione Raw materials

1-Phenylpyrrolidine-2,5-dione Preparation Products

1-Phenylpyrrolidine-2,5-dione Literatura relevante

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83-25-0)1-Phenylpyrrolidine-2,5-dione
A864296
Pureza:99%
Cantidad:25g
Precio ($):155.0